Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)

Cyclohexanamine,N,N-diethyl- structure
Cyclohexanamine,N,N-diethyl- structure
Nome del prodotto:Cyclohexanamine,N,N-diethyl-
Numero CAS:91-65-6
MF:C10H21N
MW:155.28044295311
CID:805420
PubChem ID:87567155

Cyclohexanamine,N,N-diethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclohexanamine,N,N-diethyl-
    • N,N-Diethylcyclohexylamine
    • N,N-diethylcyclohexanamine
    • Cyclohexanamine,N,N-diethyl
    • Cyclohexylamine,N,N-diethyl
    • Cyclohexyldiethylamine
    • diethyl cyclohexyl amine
    • diethylaminocyclohexane
    • EINECS 202-087-2
    • trans-2-(N,N-diethylamino)cyclohexane
    • Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethylcyclohexanamine (ACI)
    • Diethylcyclohexylamine
    • N-Cyclohexyl-N,N-diethylamine
    • NSC 5313
    • NSC-5313
    • NSC5313
    • DB-057268
    • Q27291272
    • AKOS015838657
    • N,N-Diethyl cyclohexyl amine
    • Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)
    • Cyclohexanamine, N,N-diethyl-
    • UTV19LFB58
    • Cyclohexanamine,N-diethyl-
    • 91-65-6
    • D0484
    • DTXSID6021799
    • NCGC00255346-01
    • D82000
    • Tox21_301799
    • CS-0152031
    • DTXCID801799
    • TimTec1_000138
    • Cyclohexylamine, N,N-diethyl-
    • MFCD00003847
    • NS00039403
    • CHEMBL3182110
    • LS-13901
    • N,N-Diethylcyclohexanamine #
    • NCGC00175428-01
    • UNII-UTV19LFB58
    • SCHEMBL150343
    • Cyclohexylamine,N-diethyl-
    • CAS-91-65-6
    • MDL: MFCD00003847
    • Inchi: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
    • Chiave InChI: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
    • Sorrisi: N(C1CCCCC1)(CC)CC

Proprietà calcolate

  • Massa esatta: 155.16700
  • Massa monoisotopica: 155.167399674g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 3
  • Complessità: 91
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 3.2Ų
  • XLogP3: 2.8
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Liquido oleoso da incolore a giallo. Ha un odore speciale. È facile ossidare e cambiare colore in aria e luce solare. Può volatilizzare con vapore acqueo
  • Densità: 0,84 g/cm3
  • Punto di ebollizione: 193°C(lit.)
  • Punto di infiammabilità: 57°C
  • Indice di rifrazione: n20/D 1.4562(lit.)
  • PSA: 3.24000
  • LogP: 2.66090
  • Solubilità: Solubile in etanolo \ benzene, leggermente solubile in acqua. A 12 ℃, 1g di prodotto è solubile in 70ml di acqua, leggermente solubile in etanolo \ etere e cloroformio

Cyclohexanamine,N,N-diethyl- Informazioni sulla sicurezza

Cyclohexanamine,N,N-diethyl- Dati doganali

  • CODICE SA:2921300090
  • Dati doganali:

    Codice doganale cinese:

    2921300090

    Panoramica:

    2921300090 Altri anelli (alcano, alcene, terpene) Monoammina o poliamina (compresi i suoi derivati e i loro sali). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921300090 altre mono o poliammine ciclaniche, cicliche o ciclotherpeniche e loro derivati; i loro sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Cyclohexanamine,N,N-diethyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM344662-25g
N,N-Diethylcyclohexylamine
91-65-6 95%+
25g
$80 2024-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0484-25ML
N,N-Diethylcyclohexylamine
91-65-6 >98.0%(GC)(T)
25ml
¥250.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29670-1g
N,N-diethylcyclohexanamine
91-65-6 98%
1g
¥53.0 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0484-500ML
N,N-Diethylcyclohexylamine
91-65-6 >98.0%(GC)(T)
500ml
¥1590.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-QH234-25ml
Cyclohexanamine,N,N-diethyl-
91-65-6 98%
25ml
411.0CNY 2021-08-06
abcr
AB141598-25 ml
N,N-Diethylcyclohexylamine, 98%; .
91-65-6 98%
25 ml
€44.90 2024-04-15
1PlusChem
1P003T0A-1g
N,N-DIETHYLCYCLOHEXYLAMINE
91-65-6 98%
1g
$7.00 2025-02-20
A2B Chem LLC
AB76762-25g
N,N-Diethylcyclohexylamine
91-65-6 98%
25g
$28.00 2024-05-20
1PlusChem
1P003T0A-5g
N,N-DIETHYLCYCLOHEXYLAMINE
91-65-6 98%
5g
$13.00 2025-02-20
Aaron
AR003T8M-100g
N,N-Diethylcyclohexylamine
91-65-6 98%
100g
$86.00 2025-01-22

Cyclohexanamine,N,N-diethyl- Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ;  16 h, 90 °C
Riferimento
Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen source
Valentini, Federica; et al, Catalysis Today, 2023, 424,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported)
Riferimento
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: (Acetato-κO)(acetato-κO,κO′)[1,1′-bis[bis(1-methylethyl)phosphino-κP]ferrocene]c… ;  21 h, 78 °C
Riferimento
Mild N-Alkylation of Amines with Alcohols Catalyzed by the Acetate Ru(OAc)2(CO)(DiPPF) Complex
Figliolia, Rosario; et al, Chemistry - A European Journal, 2017, 23(58), 14416-14419

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
2.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
Riferimento
One pot synthesis of N-ethylaniline from nitrobenzene and ethanol
Li, XiaoNian; et al, Science in China, 2008, 51(3), 248-256

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported) Solvents: Hexane ;  3 h, 1 atm, 50 °C
2.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported)
Riferimento
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Lithium hydroxide ,  Nickel Solvents: Ethanol
Riferimento
Synthesis of N,N-dialkylcyclohexyl(methylcyclohexyl)amines
Kozlov, N. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 1999, 69(4), 632-636

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran ,  Butyl ether ;  1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C
Riferimento
Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen
Sorribes, Ivan; et al, Journal of the American Chemical Society, 2015, 137(42), 13580-13587

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ;  rt; 24 h, 60 °C
Riferimento
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant
Zou, Qizhuang; et al, Chemical Communications (Cambridge, 2021, 57(69), 8588-8591

Synthetic Routes 9

Condizioni di reazione
Riferimento
N-Ethylcyclohexylamines
, Romania, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Alumina ,  Nickel ,  Tin ;  1.5 MPa, 180 °C
Riferimento
In-situ liquid-phase catalytic hydrogenation for N-alkylation
Luo, Zhi-wei; et al, Yingyong Huaxue, 2009, 26(10), 1169-1173

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Sodium borohydride in reductive amination reactions
Panfilov, A. V.; et al, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 34(2), 76-78

Synthetic Routes 12

Condizioni di reazione
1.1 300 °C
Riferimento
A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3
Chen, Hangeng; et al, Chemical Papers, 2010, 64(4), 537-540

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Methanol
Riferimento
Reductive aminations of carbonyl compounds with borohydride and borane reducing agents
Baxter, Ellen W.; et al, Organic Reactions (Hoboken, 2002, 59,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported)
Riferimento
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 15

Condizioni di reazione
1.1 Solvents: Water ;  60 min, 320 °C
Riferimento
A simplified, green synthesis of tertiary amines using the Leuckart-Wallach reaction in subcritical water
Kang, Chin-Lun; et al, Tetrahedron Letters, 2022, 106,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Palladium hydride (Al2O3-supported) Solvents: Hexane ;  10 h, 1 atm, 70 °C
Riferimento
N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts
Yan, Long; et al, RSC Advances, 2016, 6(111), 109702-109705

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Methanol
Riferimento
Zinc-modified cyanoborohydride as a selective reducing agent
Kim, Sunggak; et al, Journal of Organic Chemistry, 1985, 50(11), 1927-32

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  40 h, 20 °C
Riferimento
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines
Ikawa, Takashi; et al, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Diethyl ether
2.1 Reagents: Zinc chloride ,  Sodium cyanoborohydride Solvents: Methanol
Riferimento
Zinc-modified cyanoborohydride as a selective reducing agent
Kim, Sunggak; et al, Journal of Organic Chemistry, 1985, 50(11), 1927-32

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile ,  Water ;  0.4 h, rt
Riferimento
Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles
Nacario, Ruel; et al, Organic Letters, 2005, 7(3), 471-474

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Lithium hydroxide ,  Nickel Solvents: Ethanol
Riferimento
Synthesis of N,N-dialkylcyclohexyl(methylcyclohexyl)amines
Kozlov, N. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 1999, 69(4), 632-636

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Platinum ,  Ruthenium Solvents: Diethyl ether ;  18 h, 8 atm, 60 °C
Riferimento
Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives
Rivero-Crespo, Miguel A.; et al, Catalysis Science & Technology, 2023, 13(8), 2508-2516

Synthetic Routes 23

Condizioni di reazione
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ;  10 min, 60 °C
1.2 Reagents: Phenylsilane Solvents: Hexadecane ;  18 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 60 °C
Riferimento
Direct Catalytic N-Alkylation of Amines with Carboxylic Acids
Sorribes, Ivan; et al, Journal of the American Chemical Society, 2014, 136(40), 14314-14319

Synthetic Routes 24

Condizioni di reazione
Riferimento
Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals
, Japan, , ,

Synthetic Routes 25

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  rt
Riferimento
New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acid
Tamura, Satoru ; et al, Tetrahedron Letters, 2020, 61(22),

Synthetic Routes 26

Condizioni di reazione
1.1 Catalysts: Nickel Solvents: Water ;  8 h, 1 - 1.2 MPa, 413 K
Riferimento
One pot synthesis of N-ethylaniline from nitrobenzene and ethanol
Li, XiaoNian; et al, Science in China, 2008, 51(3), 248-256

Cyclohexanamine,N,N-diethyl- Raw materials

Cyclohexanamine,N,N-diethyl- Preparation Products

Cyclohexanamine,N,N-diethyl- Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.